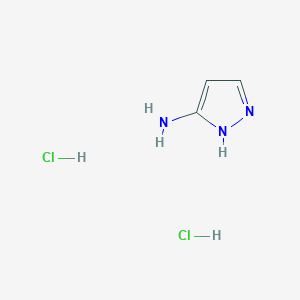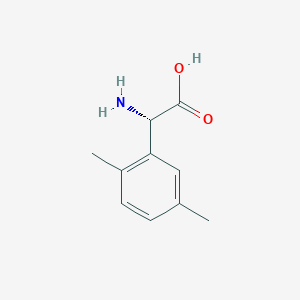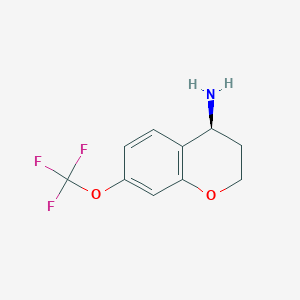
(S)-7-(Trifluoromethoxy)chroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-7-(Trifluoromethoxy)chroman-4-amine is a chiral compound belonging to the chroman family It features a trifluoromethoxy group at the 7th position and an amine group at the 4th position of the chroman ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-7-(Trifluoromethoxy)chroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Introduction of Trifluoromethoxy Group: The trifluoromethoxy group is introduced using a trifluoromethylation reagent under specific conditions.
Amination: The amine group is introduced at the 4th position through a nucleophilic substitution reaction.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:
Continuous Flow Chemistry: This method allows for the efficient and scalable production of the compound.
Catalytic Processes: Catalysts are used to enhance the reaction rates and selectivity.
Purification Techniques: Advanced purification techniques such as chromatography are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions: (S)-7-(Trifluoromethoxy)chroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups.
Substitution: The trifluoromethoxy and amine groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Substituted chroman derivatives with various functional groups.
Scientific Research Applications
(S)-7-(Trifluoromethoxy)chroman-4-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-7-(Trifluoromethoxy)chroman-4-amine involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It modulates various biochemical pathways, leading to its observed effects.
Binding Affinity: The trifluoromethoxy and amine groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
®-7-(Trifluoromethoxy)chroman-4-amine: The enantiomer of the compound with different biological activities.
7-(Methoxy)chroman-4-amine: Lacks the trifluoromethoxy group, leading to different chemical properties.
7-(Trifluoromethyl)chroman-4-amine: Contains a trifluoromethyl group instead of trifluoromethoxy.
Uniqueness: (S)-7-(Trifluoromethoxy)chroman-4-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H10F3NO2 |
|---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
(4S)-7-(trifluoromethoxy)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)16-6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5,8H,3-4,14H2/t8-/m0/s1 |
InChI Key |
SEOUBRKETCCMIL-QMMMGPOBSA-N |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=CC(=C2)OC(F)(F)F |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


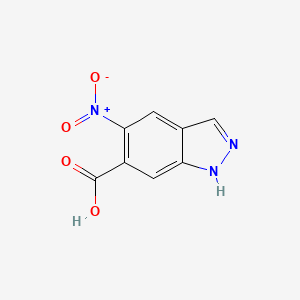
![5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid](/img/structure/B13038521.png)
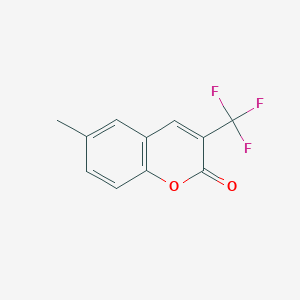
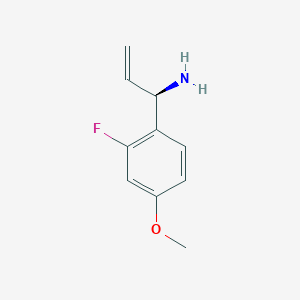
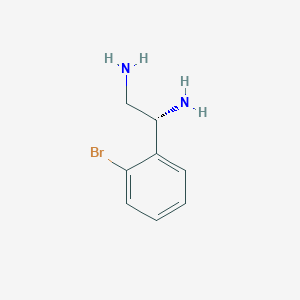
![1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate](/img/structure/B13038553.png)
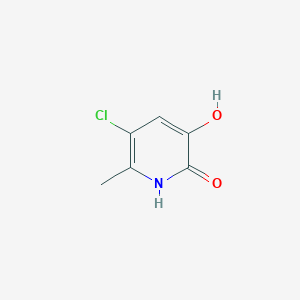
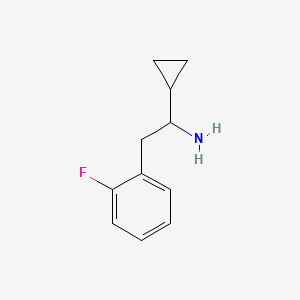
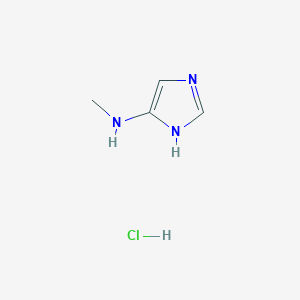
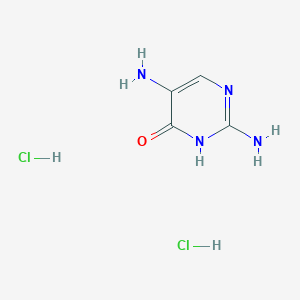
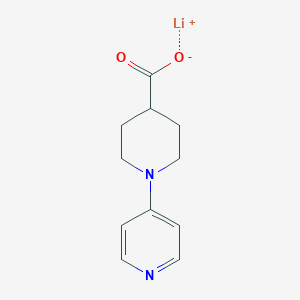
![2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B13038597.png)
